![molecular formula C40H48F18N8O6 B118100 Plerixafor Hexa(trifluoroacetate) CAS No. 4069393-93-3](/img/structure/B118100.png)
Plerixafor Hexa(trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plerixafor Hexa(trifluoroacetate) is a salt form of plerixafor, a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It is primarily used in combination with granulocyte-colony stimulating factor to mobilize hematopoietic stem cells to the peripheral blood for collection and autologous transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma .
准备方法
The synthesis of plerixafor involves several steps. Initially, protective groups are introduced at the nitrogen atoms of cyclam (1,4,8,11-tetraazacyclotetradecane). The reaction of trisubstituted cyclams with para-xylylene dihalide yields a hexaprotected derivative of plerixafor. The protective groups are then removed to complete the synthesis . Industrial production methods often involve similar steps but are optimized for large-scale production .
化学反应分析
Plerixafor undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include para-xylylene dihalide and protective groups for nitrogen atoms . The major products formed from these reactions are derivatives of plerixafor with different protective groups .
科学研究应用
Plerixafor Hexa(trifluoroacetate) has numerous scientific research applications. It is widely used in the field of hematology for mobilizing hematopoietic stem cells in patients with non-Hodgkin’s lymphoma and multiple myeloma . Additionally, it is used in research related to the CXCR4 receptor, which plays a crucial role in cell migration and tumor metastasis . Plerixafor is also being explored for its potential in treating other conditions, such as HIV infection and various types of cancer .
作用机制
Plerixafor exerts its effects by inhibiting the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells. This inhibition blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), which is involved in the trafficking and homing of hematopoietic stem cells to the bone marrow . By blocking this interaction, plerixafor increases the levels of circulating CD34+ cells, facilitating their collection for transplantation .
相似化合物的比较
Plerixafor is unique due to its specific inhibition of the CXCR4 receptor. Similar compounds include other CXCR4 antagonists, such as AMD3100 and JM 3100 . plerixafor is distinguished by its high efficacy in mobilizing hematopoietic stem cells and its approval for clinical use in combination with granulocyte-colony stimulating factor .
生物活性
Plerixafor Hexa(trifluoroacetate), a derivative of plerixafor (AMD3100), is primarily known for its role as a chemokine receptor antagonist targeting CXCR4. This compound has garnered attention in the field of hematopoietic stem cell mobilization and cancer therapy. The following sections will detail its biological activity, including mechanisms of action, clinical studies, and relevant case studies.
Plerixafor functions as an antagonist of the CXCR4 receptor, which plays a crucial role in the trafficking and homing of hematopoietic stem cells (HSCs). By blocking this receptor, plerixafor disrupts the interaction between HSCs and the stromal-derived factor-1 (SDF-1), leading to enhanced mobilization of stem cells from the bone marrow into the peripheral blood. This mechanism is particularly beneficial in patients undergoing autologous stem cell transplantation.
Clinical Studies
1. Phase III Study on Non-Hodgkin Lymphoma (NHL)
A pivotal Phase III clinical trial evaluated the efficacy and safety of plerixafor in combination with granulocyte colony-stimulating factor (G-CSF) for mobilizing HSCs in patients with NHL. In this multicenter, randomized, double-blind study involving 298 patients:
- Objective : Assess the percentage of patients achieving >5 x 10^6 CD34+ cells/kg for transplantation.
- Results :
2. Rescue Protocol for Failed Mobilization
In cases where initial mobilization failed, a rescue protocol was implemented. Patients received G-CSF followed by plerixafor:
- Findings :
Table 1: Summary of Clinical Study Results
Study Parameter | Plerixafor Group | Placebo Group | P-Value |
---|---|---|---|
Patients achieving >5 x 10^6 CD34+ cells/kg | 89 (59%) | 29 (20%) | < .001 |
Total Patients Undergoing Transplantation | 135 (90%) | 82 (55%) | < .001 |
Common Adverse Events | GI disorders | GI disorders | N/A |
Case Studies
Case Study: Efficacy in Multiple Myeloma
A recent case study highlighted the use of plerixafor in a patient with multiple myeloma who had previously undergone failed mobilizations. After administration of G-CSF followed by plerixafor, the patient successfully mobilized sufficient CD34+ cells for autologous transplantation. This case underscores plerixafor's potential as a critical agent in challenging mobilization scenarios.
属性
IUPAC Name |
1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIVMLGSJBPBRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48F18N8O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461834 |
Source
|
Record name | AGN-PC-006HWZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1078.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4069393-93-3 |
Source
|
Record name | AGN-PC-006HWZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。